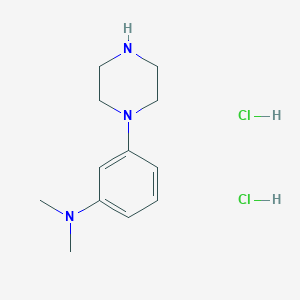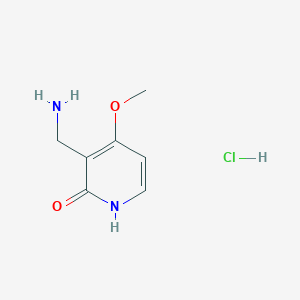
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is commonly referred to as AMPH, and it has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Applications
The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Research indicates these derivatives exhibit significant effects on the proliferation and mitotic index of cultured L1210 cells and improve the survival of mice bearing P388 leukemia (Temple et al., 1983).
Crystal Structure Insights
Studies on the crystal structure of related compounds, such as (S)-5-Bromo-3, 4, 4,-trimethoxy-4, 5-dihydrofuranonitrile, have contributed to understanding the molecular configurations and reactions of pyridine derivatives. This knowledge aids in the synthetic application of compounds like 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride in the field of organic chemistry and drug development (Yokoyama et al., 1998).
Antimalarial Research
Research on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate, demonstrates no significant antimalarial activity compared to chloroquine or primaquine. This highlights the challenges in developing new antimalarial drugs but also indicates the exploratory nature of using pyridine derivatives in therapeutic applications (Barlin & Tan, 1984).
Binding Properties in Bioconjugation
The compound's derivatives have been explored for their binding properties, particularly in the synthesis of oligonucleotides covalently linked to acridine derivatives. This research provides insights into the structural influence of the attachment site on DNA binding efficiency, highlighting the potential of such compounds in biochemical applications (Asseline et al., 1996).
Molecular Synthesis and Drug Development
In drug development, intermediates like 4-[N-(pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid, prepared from 3-hydroxymethylpyridine, demonstrate the versatility of pyridine derivatives in synthesizing compounds with potential therapeutic applications (Li Bo-yu, 2003).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4-methoxy-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-6-2-3-9-7(10)5(6)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHZGQGPHTQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

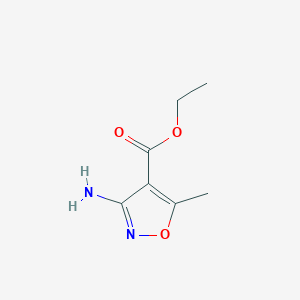




![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)
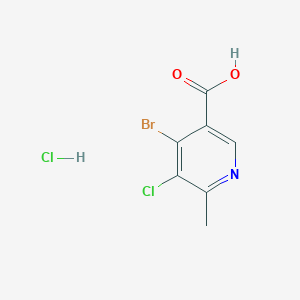
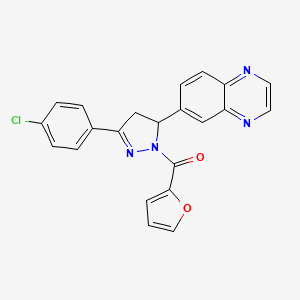
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)


![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)
